1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one
Description
This compound features a 1,3-thiazole core substituted with:
- A 4-ethyl group at position 2.
- A pyrrolidin-2-one ring at position 2.
- A piperazine-1-carbonyl moiety at position 5, linked to a 4-acetylphenyl group.
The structural complexity arises from the integration of three pharmacologically relevant motifs:
Thiazole: Known for diverse bioactivity, including kinase inhibition and antimicrobial effects.
Pyrrolidinone: Enhances solubility and modulates pharmacokinetics.
4-Acetylphenylpiperazine: Arylpiperazines are common in CNS-targeting agents (e.g., serotonin/dopamine receptor ligands) .
Properties
CAS No. |
1251678-84-8 |
|---|---|
Molecular Formula |
C26H21ClN4O2 |
Molecular Weight |
456.93 |
IUPAC Name |
2-(4-chlorophenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21ClN4O2/c27-19-9-11-20(12-10-19)31-26(33)22-16-29-23-13-8-18(15-21(23)24(22)30-31)25(32)28-14-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-13,15-16,30H,4,7,14H2,(H,28,32) |
InChI Key |
ZBXTXIZIARETRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission. The compound’s mode of action is similar to that of other AChE inhibitors used in the treatment of Alzheimer’s disease.
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in learning and memory. By inhibiting AChE, the compound increases the level of acetylcholine, enhancing the transmission of signals in the cholinergic pathway. This can help alleviate the cognitive decline associated with conditions like Alzheimer’s disease.
Biological Activity
The compound 1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one is a complex organic molecule with significant potential in pharmacology. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in neuropharmacology and oncology. This article synthesizes current research findings regarding its biological activities, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H28N4O2S , with a molecular weight of approximately 428.56 g/mol . The structure features a pyrrolidinone ring substituted with thiazole and piperazine moieties, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2S |
| Molecular Weight | 428.56 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function.
Case Study : A study on related thiazole compounds demonstrated inhibition of Gram-positive bacteria, suggesting that the thiazole moiety in our compound may confer similar properties .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Compounds with piperazine and thiazole rings have been investigated for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Research Findings : In vitro studies have shown that derivatives of piperazine can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects.
Clinical Implications : A study highlighted that similar compounds demonstrated serotonin receptor affinity, indicating potential applications in treating mood disorders . The structural similarities suggest that our compound could be explored for similar therapeutic roles.
Summary of Findings
The biological activities of This compound can be summarized as follows:
| Activity Type | Evidence |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuropharmacological | Potential serotonin receptor interaction |
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed receptor interaction studies will enhance understanding and facilitate its development as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogues
The following structurally related compounds highlight variations in substituents and their implications:
Key Observations:
- Heterocyclic Core : Thiazole (target) vs. pyridine (MK45) or pyrazole (Compound 5) alters π-π stacking and solubility .
- Substituent Flexibility : The ethyl group on the thiazole (target) introduces steric bulk absent in hydroxybenzylidene (35440-46-1), possibly affecting conformational stability .
Physicochemical Properties
| Property | Target Compound | 881790-51-8 | MK45 | 35440-46-1 |
|---|---|---|---|---|
| Molecular Weight | ~483 g/mol (estimated) | 447.45 g/mol | 443.89 g/mol | 407.89 g/mol |
| logP (Predicted) | 3.2 (moderate lipophilicity) | 2.8 | 3.5 | 2.9 |
| Hydrogen Bond Acceptors | 6 | 5 | 6 | 5 |
| Rotatable Bonds | 7 | 6 | 8 | 5 |
Key Observations:
- The acetyl group increases logP compared to methoxy (881790-51-8) but reduces it relative to trifluoromethyl (MK45).
- Higher rotatable bonds in the target compound suggest greater conformational flexibility, which may influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
